5-Bromo Brassinin

Overview

Description

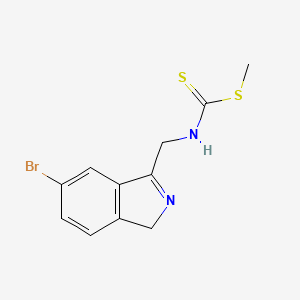

5-Bromo Brassinin is a derivative of Brassinin . It has a molecular weight of 315.25 and a molecular formula of C11H11BrN2S2 .

Synthesis Analysis

The synthesis of 5-Bromo Brassinin involves the creation of five series of 5-bromosubstituted derivatives of indole phytoalexins . This process uses a straightforward synthetic approach . Another method involves the preparation of 5-bromo-2-chlorobenzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .

Molecular Structure Analysis

The molecular structure of 5-Bromo Brassinin is based on the indole nucleus with a linear chain or annexed heterocycle . It has a molecular formula of C11H11BrN2S2 .

Scientific Research Applications

Antitumor Mechanism in Cancer Treatment : 5-Bromo Brassinin (5-Br-brassinin) acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme promoting immune escape in cancer. This inhibition is crucial for its antitumor mechanism, as demonstrated in studies with mammary gland tumors and melanoma tumors in mice (Banerjee et al., 2008).

Obesity-Induced Inflammatory Responses : Brassinin, a precursor of 5-Bromo Brassinin, suppresses obesity-induced inflammatory responses. It reduces lipid accumulation and inflammatory cytokines, potentially through the Nrf2-HO-1 signaling pathway in adipocyte-macrophage co-culture systems (Kang et al., 2019).

Synthetic Inhibitors of Fungal Detoxifying Enzymes : Research into the phytoalexin brassinin, which is related to 5-Bromo Brassinin, focuses on creating synthetic inhibitors of brassinin oxidase, a fungal detoxifying enzyme. These inhibitors could be significant in protecting crops from fungal pathogens (Pedras et al., 2009).

Inhibition of Breast Cancer Angiogenesis : Brassinin shows potential in inhibiting the angiogenic activity of endothelial cells, thereby impacting triple-negative breast cancer (TNBC) development. It stimulates the degradation of crucial angiogenesis-related receptors (Gu et al., 2022).

Cancer Chemopreventive Activity : The chemopreventive activity of brassinin, including its derivatives like 5-Bromo Brassinin, has been observed in preclinical models. It shows potential for both the initiation and promotion phases of carcinogenesis (Mehta et al., 1995).

Regulation of Monocyte-to-Macrophage Differentiation : Brassinin regulates monocyte-to-macrophage differentiation and inflammatory responses, potentially through differentially regulating Nrf2 and NF-κB signaling (Kang et al., 2020).

Chemopreventive Potential of Related Compounds : Research into compounds like sulforamate, related to brassinin and 5-Bromo Brassinin, shows they can induce phase 2 drug-metabolizing enzymes, indicating cancer chemopreventive potential (Gerhäuser et al., 1997).

properties

IUPAC Name |

methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKNMBQDBAPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661825 | |

| Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo Brassinin | |

CAS RN |

1076199-55-7 | |

| Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)